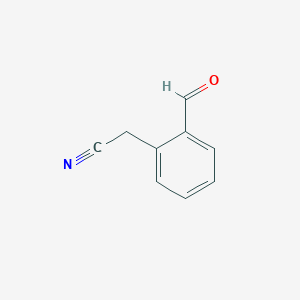
2,3-Dimethyl-6-(propan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-6-(propan-2-yl)phenol, also known as propyl gallate, is a synthetic antioxidant commonly used in the food, cosmetic, and pharmaceutical industries. It is a white crystalline powder that is soluble in ethanol, acetone, and ether. Propyl gallate is used to prevent oxidation and spoilage of products, increase shelf life, and enhance stability.
Mechanism Of Action
Propyl gallate acts as an antioxidant by scavenging free radicals and preventing the oxidation of lipids and other molecules. It also inhibits the activity of enzymes involved in the production of reactive oxygen species. Propyl gallate has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical And Physiological Effects
Propyl gallate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Propyl gallate has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have antimicrobial effects against a range of bacteria and fungi.
Advantages And Limitations For Lab Experiments
Propyl gallate is a widely used antioxidant in laboratory experiments due to its stability and effectiveness. It is also relatively inexpensive and easy to obtain. However, 2,3-Dimethyl-6-(propan-2-yl)phenol gallate has been shown to interfere with some assays, such as those involving the measurement of reactive oxygen species. In addition, it has been shown to have cytotoxic effects at high concentrations.
Future Directions
There are several areas of research that could be explored in relation to 2,3-Dimethyl-6-(propan-2-yl)phenol gallate. These include:
1. Investigation of the potential use of 2,3-Dimethyl-6-(propan-2-yl)phenol gallate in the treatment of neurodegenerative diseases.
2. Development of new methods for the synthesis of 2,3-Dimethyl-6-(propan-2-yl)phenol gallate that are more environmentally friendly.
3. Investigation of the potential use of 2,3-Dimethyl-6-(propan-2-yl)phenol gallate as a natural preservative in food products.
4. Study of the effects of 2,3-Dimethyl-6-(propan-2-yl)phenol gallate on gut microbiota and its potential use as a prebiotic.
5. Investigation of the potential use of 2,3-Dimethyl-6-(propan-2-yl)phenol gallate in the treatment of skin disorders such as acne and eczema.
In conclusion, 2,3-Dimethyl-6-(propan-2-yl)phenol gallate is a synthetic antioxidant that has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. Propyl gallate is widely used in laboratory experiments, but it has limitations and can interfere with some assays. There are several areas of research that could be explored in relation to 2,3-Dimethyl-6-(propan-2-yl)phenol gallate, including its potential use in the treatment of neurodegenerative diseases and as a natural preservative in food products.
Synthesis Methods
Propyl gallate can be synthesized by the esterification of gallic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, 2,3-Dimethyl-6-(propan-2-yl)phenol gallate diester, which is then hydrolyzed to yield 2,3-Dimethyl-6-(propan-2-yl)phenol gallate.
Scientific Research Applications
Propyl gallate has been extensively studied for its antioxidant properties and its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. Propyl gallate has also been investigated for its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
137321-72-3 |
|---|---|
Product Name |
2,3-Dimethyl-6-(propan-2-yl)phenol |
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2,3-dimethyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-6-5-8(3)9(4)11(10)12/h5-7,12H,1-4H3 |
InChI Key |
DTCVWQAPCDRBKX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)C |
synonyms |
Phenol, 2,3-dimethyl-6-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B144159.png)
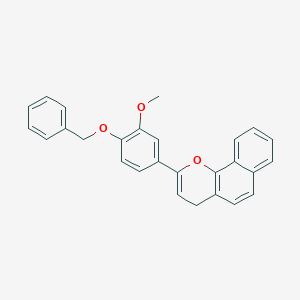
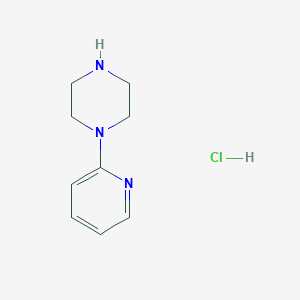
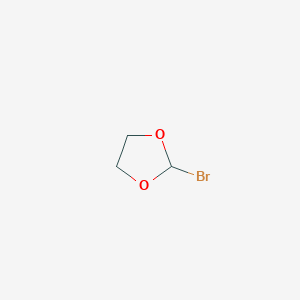
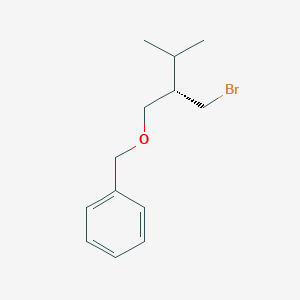
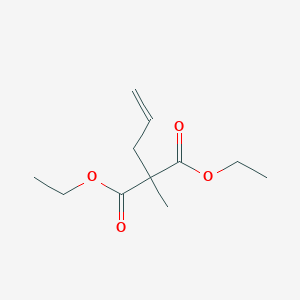
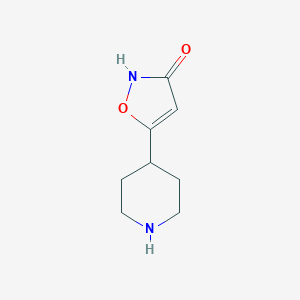
![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)
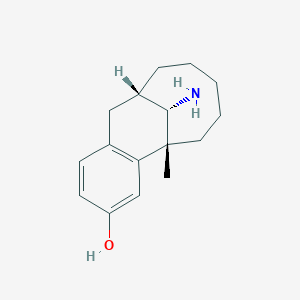
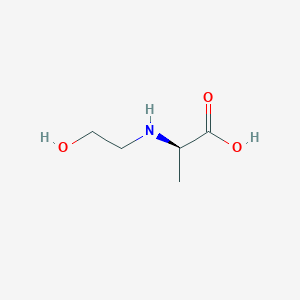
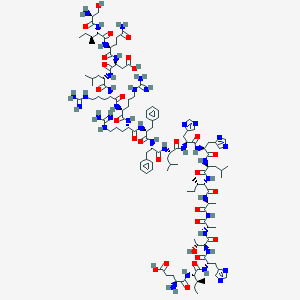
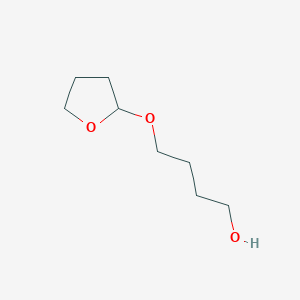
![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)
